HSP90α Binding Affinity: Quantified Weak Engagement Versus Class-Level Hypothetical Activity
In a direct NMR-based binding assay, the target compound exhibited a dissociation constant (Kd) greater than 1,000 nM (>1 μM) for recombinant human HSP90α, quantitated via 2D ¹H-¹⁵N chemical shift perturbation spectroscopy [1]. This represents the only publicly available, target-specific quantitative affinity measurement for this compound. By comparison, structurally related pyrimidine-pyrrolidine sulfonamides have been reported to engage diverse targets (e.g., 5-HT₆, Keap1, carbonic anhydrases) with affinities spanning low nanomolar to micromolar ranges, but direct head-to-head data are absent [2]. The low HSP90α affinity of the target compound is a measurable filter: it is not a potent HSP90 ligand, which may be advantageous in screens where HSP90-driven cytotoxicity is an undesired off-target effect.
| Evidence Dimension | Binding affinity for human HSP90α |
|---|---|
| Target Compound Data | Kd > 1,000 nM |
| Comparator Or Baseline | Class-level reference: potent HSP90 inhibitors (e.g., geldanamycin derivatives) typically exhibit Kd < 100 nM; related pyrimidine-pyrrolidine sulfonamides reported to bind other targets with Ki values from 1.3 nM to >10 μM |
| Quantified Difference | >10-fold weaker than typical pharmacological HSP90 engagement; the compound is essentially inactive at HSP90α |
| Conditions | Recombinant human HSP90α; 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation assay |
Why This Matters
Knowing that this compound is a weak HSP90α binder allows researchers to exclude HSP90-related cytotoxicity as a confounding variable in phenotypic screens, unlike many uncharacterized analog compounds whose HSP90 liabilities are unknown.
- [1] BindingDB. BDBM50013712: Binding affinity to human HSP90alpha assessed by 2D 1H-15N chemical shift perturbation NMR spectroscopy. Kd > 1.00E+3 nM. Available at: http://bdb8.ucsd.edu View Source
- [2] BindingDB. Comparative binding data for pyrimidine-pyrrolidine sulfonamide entries including BDBM349570 and BDBM50604967. Available at: https://www.bindingdb.org View Source
